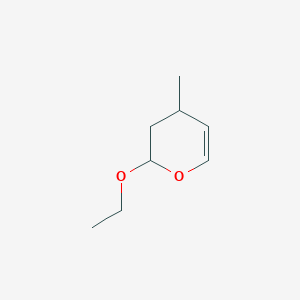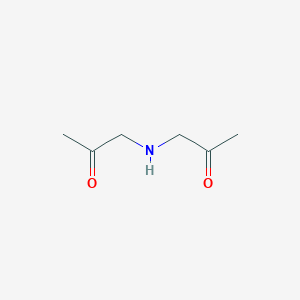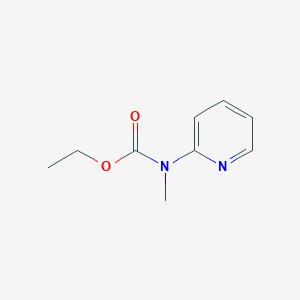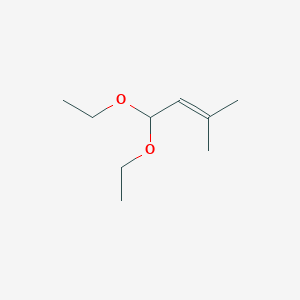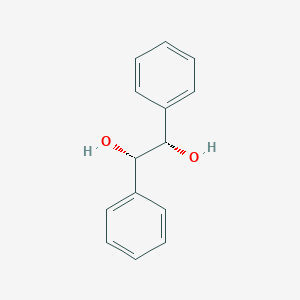
(S,S)-(-)-Hydrobenzoin
Vue d'ensemble
Description
(S,S)-(-)-Hydrobenzoin is a chiral organic compound with the molecular formula C14H14O2. It is an enantiomer of hydrobenzoin, characterized by its two hydroxyl groups attached to a benzene ring. This compound is notable for its applications in asymmetric synthesis and as a chiral building block in organic chemistry.
Applications De Recherche Scientifique
(S,S)-(-)-Hydrobenzoin has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of chiral ligands and catalysts, which are essential in various industrial processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The low efficiency of the reaction is due to the mismatch of initial formation and subsequent dimerization of ketyl intermediates . This area is under active research for improving the efficiency of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S,S)-(-)-Hydrobenzoin can be synthesized through several methods. One common approach involves the reduction of benzil using a chiral catalyst. The reduction process typically employs a catalyst such as a chiral oxazaborolidine, which facilitates the enantioselective reduction of benzil to this compound. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantioselectivity. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (S,S)-(-)-Hydrobenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Further reduction of this compound can yield compounds like benzoin or benzyl alcohol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Benzil.
Reduction: Benzoin, benzyl alcohol.
Substitution: Various substituted benzoin derivatives.
Comparaison Avec Des Composés Similaires
(R,R)-(+)-Hydrobenzoin: The enantiomer of (S,S)-(-)-Hydrobenzoin, with similar chemical properties but opposite optical rotation.
Benzoin: A related compound with one hydroxyl group and one ketone group.
Benzil: The oxidized form of hydrobenzoin, containing two ketone groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which makes it particularly useful in enantioselective synthesis. Its ability to induce chirality in other molecules sets it apart from its achiral counterparts and other similar compounds.
Propriétés
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357389, DTXSID801021449 | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-48-1, 2325-10-2 | |
| Record name | Hydrobenzoin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrobenzoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENZOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROBENZOIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S,S)-(-)-Hydrobenzoin?
A1: The molecular formula of this compound is C14H14O2, and its molecular weight is 214.26 g/mol.
Q2: What are the key spectroscopic data points for characterizing this compound?
A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, researchers have used 1H NMR, 13C NMR, and 14N NMR to investigate the binding of this compound-based ligands to Ytterbium (III) complexes. []
Q3: How is this compound employed in asymmetric synthesis?
A3: this compound acts as a chiral auxiliary and ligand in various asymmetric reactions. For instance, it facilitates the synthesis of enantiopure (+)-polyoxamic acid from achiral allylic halides. [, ] It also enables the preparation of D-sorbitol from trans-1-iodo-2-hexene. [, ]
Q4: Can you provide an example of this compound's role in a specific reaction mechanism?
A4: In the enantioselective oxidation of sulfides, this compound forms a complex with titanium i-propoxide. This complex acts as a chiral catalyst, enabling the oxidation of aryl benzyl sulfides to sulfoxides with high enantiomeric excess. DFT computations reveal the influence of this compound on the diastereomeric transition states, dictating the enantioselectivity of the reaction. [, ]
Q5: How does this compound contribute to the synthesis of enantiopure carbohydrates?
A5: this compound plays a crucial role in the oxyselenenylation of cyclic alkenes like cyclohexene and 3,4-dihydro-2H-pyran. This methodology allows for the synthesis of enantiopure cyclitols such as D-chiro-inositol, muco-quercitol, and L- and D-arabinose through subsequent stereoselective transformations. [, ]
Q6: How is computational chemistry used to study this compound's behavior in chemical reactions?
A6: Density Functional Theory (DFT) calculations provide insights into reaction mechanisms involving this compound. For example, DFT studies have elucidated the role of this compound in the diastereoselective cyclopropanation of α,β-unsaturated ketals. [, ]
Q7: How do structural modifications of this compound affect its activity or properties?
A7: While specific Structure-Activity Relationship (SAR) studies focusing solely on this compound might be limited in the provided literature, modifications to its structure, such as incorporating it into crown ether moieties, are explored for developing recyclable enantioselective catalysts. [] This highlights the potential of modifying this compound for specific applications.
Q8: Is there information available about the stability of this compound under various conditions?
A8: The provided research papers primarily focus on the synthetic applications of this compound. While they don't delve deeply into its stability profile, they demonstrate its successful utilization in various reaction conditions. This suggests a reasonable level of stability under those specific circumstances.
Q9: How is this compound used in chiral separation techniques?
A9: this compound serves as a template molecule in molecular imprinting techniques for the chiral separation of enantiomeric 1,2-diamines. Polymers imprinted with this compound demonstrate selectivity for the separation of racemic mixtures. []
Q10: What is the significance of adding achiral primary amines to the eluent during the chiral separation of enantiomeric 1,2-diamines using this compound imprinted polymers?
A10: The addition of achiral primary amines, like propylamine or cyclohexylamine, to the eluent enhances both the enantioselectivity and retentivity of this compound imprinted polymers for 1,2-diamines. This suggests a synergistic effect between the chiral cavities of the polymer and the added amines, leading to improved separation efficiency. []
Q11: How does this compound behave in crystallization processes?
A11: this compound is recognized for its ability to form conglomerates, which are mechanical mixtures of enantiopure crystals. This property is exploited in crystallization-induced asymmetric transformation (CIAT) processes to obtain enantiomerically pure this compound from its racemic mixture. []
Q12: What is the role of organometallic catalysts in the context of this compound and CIAT?
A12: Organometallic catalysts like chloro(indenyl)-bis-(triphenylphosphine)-ruthenium(II) are used to racemize the undesired enantiomer of hydrobenzoin in solution during CIAT. This allows for a continuous enrichment of the desired this compound enantiomer in the solid phase, driving the process towards higher yields. []
Q13: What challenges are associated with using organometallic catalysts in the CIAT of this compound?
A13: One challenge is the potential for side reactions. For example, some catalysts might be consumed in side reactions or lead to the degradation of hydrobenzoin, limiting the efficiency of CIAT. [] Finding catalysts with higher stability and selectivity is crucial for improving this process.
Q14: How do biocatalysts compare to traditional chemical methods in synthesizing enantiopure benzoins and hydrobenzoins?
A14: Biocatalytic reduction of benzils offers a more straightforward approach to enantiopure benzoins and hydrobenzoins compared to traditional chemical methods. Enzymes often exhibit higher selectivity, leading to the formation of the desired enantiomer with high enantiomeric excess, minimizing the need for expensive and time-consuming separation procedures. []
Q15: What is unique about the biocatalytic activity of Talaromyces flavus in the reduction of benzils?
A15: Talaromyces flavus exhibits pH-dependent selectivity in reducing benzils. At pH 5.0, it predominantly produces (S)-benzoin, while at pH 7.0, it favors the formation of (S,S)-hydrobenzoin. This selectivity stems from the presence of multiple enzymes within Talaromyces flavus with varying substrate specificities and pH activity profiles. []
Q16: What advantages does using Talaromyces flavus offer in the synthesis of (S,S)-hydrobenzoin?
A16: Talaromyces flavus facilitates a highly selective synthesis of (S,S)-hydrobenzoin with high enantiomeric excess (ee >99%) and a high diastereomeric ratio (dl/meso 97:3). This eliminates the need for complex purification steps and increases the overall efficiency of (S,S)-hydrobenzoin production. []
Q17: Are there any other notable applications of this compound?
A17: this compound and its derivatives are explored for their potential in nonlinear optics. Researchers have investigated the second harmonic generation (SHG) properties of this compound monomers, particularly for their potential use in materials with nonlinear optical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
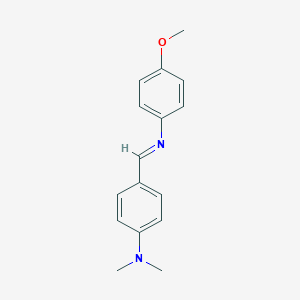

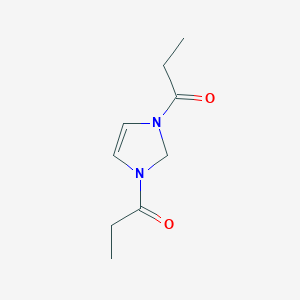
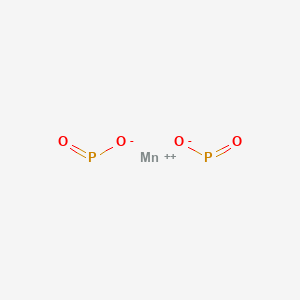

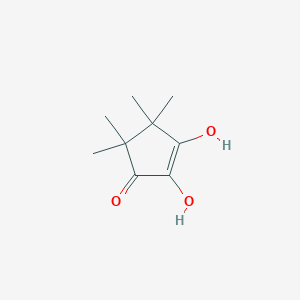
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
